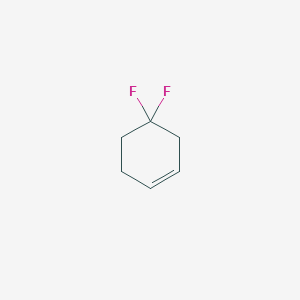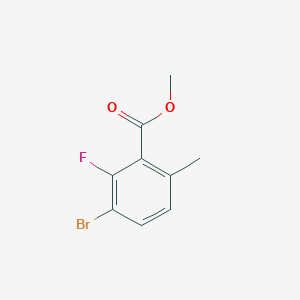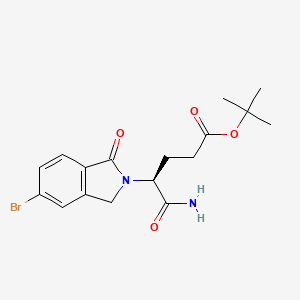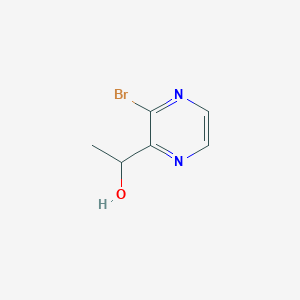
4,4-Difluorocyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorocyclohexene is an organic compound with the molecular formula C6H8F2 It is a fluorinated derivative of cyclohexene, characterized by the presence of two fluorine atoms attached to the fourth carbon of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexene typically involves the fluorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic fluorination of cyclohexene using a metal fluoride catalyst. This method allows for continuous production and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluorocyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-Difluorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4,4-Difluorocyclohexane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace fluorine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), acetonitrile (CH3CN)
Major Products Formed:
Oxidation: 4,4-Difluorocyclohexanone
Reduction: 4,4-Difluorocyclohexane
Substitution: 4,4-Dimethoxycyclohexene
Applications De Recherche Scientifique
4,4-Difluorocyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of fluorinated analogs of biological molecules, helping to understand the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds like this compound are explored for their potential use in pharmaceuticals, including as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 4,4-Difluorocyclohexene in chemical reactions involves the interaction of its fluorine atoms with various reagents. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the fluorine atoms can participate in nucleophilic or electrophilic substitution reactions, altering the electronic properties of the cyclohexene ring.
Comparaison Avec Des Composés Similaires
4,4-Difluorocyclohexanone: A ketone derivative with similar fluorination but different functional group.
4,4-Dimethylcyclohexanone: A methylated analog with different substituents.
2-Fluorocyclohexanone: A monofluorinated analog with fluorine at a different position.
Uniqueness: 4,4-Difluorocyclohexene is unique due to the specific positioning of the fluorine atoms on the cyclohexene ring. This positioning can significantly influence the compound’s reactivity and properties compared to other fluorinated or substituted cyclohexenes. The presence of two fluorine atoms at the same carbon enhances the compound’s stability and makes it a valuable intermediate in various synthetic applications.
Propriétés
IUPAC Name |
4,4-difluorocyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2/c7-6(8)4-2-1-3-5-6/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRBUMNLMKFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)

![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)




![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
